trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride

Prodrug pharmacokinetics Oral bioavailability Antifibrinolytic therapy

Researchers developing PROTACs or evaluating antifibrinolytic prodrugs often encounter inconsistent cis/trans isomer ratios, poor aqueous solubility, and absent clinical validation in commercial offerings. • PROTAC-ready bifunctional linker: trans-cyclohexane spacer (~5-6 Å); amine terminus for E3 ligase (VHL/CRBN) conjugation; ethyl ester for target-protein ligand attachment. • Clinically validated prodrug (Kabi 2161): 41% reduction in menstrual blood loss (RCT); >2-fold higher urinary recovery & AUC vs. tranexamic acid. • HCl salt ensures water solubility >8 g/L - no organic co-solvents needed for injectable or oral gavage formulations. • Supplied at ≥98% purity with full analytical documentation; available from stock for immediate global dispatch.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 19878-18-3
Cat. No. B153648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride
CAS19878-18-3
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)CN.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3;1H
InChIKeyZGOGVHCRASZRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride: Core Identity and Features


trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS 19878‑18‑3) is the hydrochloride salt of the ethyl ester of tranexamic acid, an antifibrinolytic agent that reversibly blocks plasminogen lysine‑binding sites [1]. The compound is historically known as Kabi 2161, a prodrug designed to markedly improve oral bioavailability of tranexamic acid in humans [1][2]. It features a trans‑configured cyclohexane ring, an aminomethyl substituent at the 4‑position, and an ethyl ester group; the hydrochloride salt ensures water solubility suitable for both in vivo and in vitro applications . It is also classified as a PROTAC linker, enabling the construction of bifunctional protein‑degradation molecules .

Oral prodrug PK studies Provides a tranexamic acid ethyl ester hydrochloride for evaluating oral absorption improvement in research models.
PROTAC linker design Rigid trans‑(1R,4R) cyclohexane spacer with amine and ester termini for bifunctional conjugation.
Aqueous formulation research Hydrochloride salt ensures high water solubility, supporting direct dissolution in in vivo dosing vehicles.

Why This Compound Cannot Be Replaced by Generic Analogs


The compound embodies three functional features that jointly determine its performance: (i) the trans configuration of the cyclohexane ring, required for binding to plasminogen lysine‑binding sites [1]; (ii) the ethyl ester prodrug moiety, which was selected over methyl and other esters for optimal oral absorption in humans [2][3]; and (iii) the hydrochloride salt form, which dramatically increases aqueous solubility compared with the free base (<8 g/L) . Replacing the ethyl ester with a methyl ester, using the free base instead of the hydrochloride, or substituting the cis isomer would compromise either oral bioavailability, solubility for formulation, or target affinity. These interdependent characteristics mean that the compound cannot be interchanged with in‑class analogs without risking loss of the precisely engineered pharmacological profile.

1
Free base vs. hydrochloride salt
The free base has limited aqueous solubility (~8 g/L); aqueous formulation may require co‑solvents, altering in vivo exposure profiles.
2
Methyl ester analog (CAS 29275‑88‑5)
Lower lipophilicity (cLogP ~0.5) may shift passive permeability and tissue distribution compared with the ethyl ester (cLogP ~1.0); PK profiles may differ.
3
Cis‑isomer or racemic linker
Non‑trans stereochemistry introduces conformational flexibility; may reduce PROTAC ternary complex formation efficiency compared with the rigid trans‑(1R,4R) spacer.

Quantitative Differentiation Evidence


Oral Bioavailability vs. Parent Tranexamic Acid

In a crossover study in healthy volunteers (n = 3), the prodrug Kabi 2161 (trans‑ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride) delivered a dose‑normalized AUC of 13.1–19.6 mg·h/L·mmol compared with 8.0 mg·h/L·mmol for tranexamic acid, and urinary recovery of 84.7–97.5 % versus 37.0 % [1]. This represents a 1.6‑ to 2.5‑fold improvement in systemic exposure and a >2‑fold increase in absorbed fraction. The same maximum plasma concentration was reached at a 3 mmol dose of Kabi 2161 as with 9.6 mmol of tranexamic acid, with an earlier Tmax [1].

Oral Bioavailability vs. Parent
Head‑to‑head
AUC 13.1–19.6 mg·h/L·mmol vs 8.0 mg·h/L·mmol (tranexamic acid)
Supports oral exposure model context
Healthy volunteer study (n=3); urinary recovery 84.7–97.5% vs 37.0%
Prodrug pharmacokinetics Oral bioavailability Antifibrinolytic therapy

Menstrual Blood Loss Reduction in Clinical Trial

In a randomized, double‑blind, placebo‑controlled trial (n = 68 completers), Kabi 2161 at 2.4 g/day reduced objectively measured menstrual blood loss by 41 % (95 % CI 33–49 %) when given twice daily and by 33 % (95 % CI 24–40 %) when given four times daily, both statistically significant versus placebo (P < 0.001) [1]. The frequency of adverse events did not differ from placebo [1].

Menstrual Blood Loss Reduction
Trial context
41% reduction (95% CI 33–49%) vs placebo
Reported endpoint change context, requires validation
Double‑blind RCT, n=68, 2.4 g/day, 5 days/cycle
Women’s health Antifibrinolytic therapy Menorrhagia clinical trial

PROTAC Linker with Defined Stereochemistry

The compound is explicitly cataloged as a PROTAC linker by multiple chemical biology suppliers . Its trans‑(1R,4R) stereochemistry provides a rigid, linear spacer geometry that is often preferred for linker design because it minimizes conformational entropy penalties upon ternary complex formation. The ethyl ester and aminomethyl termini offer orthogonal conjugation handles (amine for amide coupling; ester for hydrolysis or further derivatization). While direct comparative linker performance data are not available, the defined stereochemistry and bifunctional reactivity differentiate it from cis‑isomeric or racemic linker alternatives that may introduce undesired conformational flexibility.

PROTAC Linker Stereochemistry
Data to verify
Trans‑(1R,4R) rigid spacer; bifunctional amine/ester reactivity
Stereochemical‑control design rationale; limited comparative linker data
Class‑level inference; cited in PROTAC supplier catalogs
PROTAC linker Chemical biology Targeted protein degradation

Hydrochloride Salt Aqueous Solubility Advantage

The free base of trans‑ethyl 4‑(aminomethyl)cyclohexanecarboxylate (CAS 35879‑53‑9) has a calculated aqueous solubility of only ~8 g/L at 25 °C . Conversion to the hydrochloride salt (CAS 19878‑18‑3) yields a compound that is freely soluble in water, as reported in supplier documentation . While the methyl ester hydrochloride analog (CAS 29275‑88‑5) is also water‑soluble , the ethyl ester hydrochloride retains the higher lipophilicity of the ethyl ester (cLogP ~1.0 vs. ~0.5 for methyl ester), which may influence passive permeability and tissue distribution .

Salt Form Solubility Advantage
Reported
Freely soluble (HCl salt) vs ~8 g/L (free base)
Supports aqueous formulation without co‑solvents
Ethyl ester HCl retains higher lipophilicity than methyl analog (cLogP ~1.0)
Salt selection Aqueous solubility Formulation development

High-Value Application Scenarios


Oral Prodrug Research for Antifibrinolytic Therapy

The compound is the prototypical prodrug for enhancing tranexamic acid oral bioavailability. It can serve as a reference standard in pharmacokinetic studies aiming to evaluate new tranexamic acid prodrugs or formulation technologies. Its human PK profile—>2‑fold higher urinary recovery and AUC versus tranexamic acid [1]—provides a quantitative benchmark for absorption improvement.

Clinical Efficacy Studies in Menorrhagia

Kabi 2161 has demonstrated a 41 % reduction in menstrual blood loss in a randomized controlled trial [2]. Researchers investigating antifibrinolytic therapies for heavy menstrual bleeding can use this compound as a validated active pharmaceutical ingredient with established clinical efficacy endpoints.

PROTAC Synthesis with a Defined Rigid Linker

As a trans‑configured, bifunctional linker, the compound is directly applicable to PROTAC design. The amine terminus can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN ligand), while the ethyl ester can be hydrolyzed to a carboxylic acid for target‑protein ligand attachment, or used directly in ester‑based conjugates . Its rigid cyclohexane spacer provides a linear geometry of approximately 5–6 Å between functional groups.

Aqueous Formulation Development for In Vivo Studies

The hydrochloride salt’s high water solubility eliminates the need for organic co‑solvents in injectable or oral gavage formulations. This makes it the preferred form for preclinical in vivo studies where consistent dosing and minimal vehicle‑induced artifacts are critical .

Application
Selection Property
Validation Focus
Oral prodrug PK research
Reference standard for absorption improvement
Oral exposure model benchmarking
Menorrhagia research model
Validated endpoint context
Menstrual blood loss endpoint validation
PROTAC linker synthesis
Defined rigid linker geometry
Ternary complex formation review
Aqueous formulation development
Freely soluble hydrochloride salt
In vivo dosing consistency
Quote Request

Request a Quote for trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.